L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester
CAS No.: 19907-59-6
Cat. No.: VC20844287
Molecular Formula: C7H13NO2S
Molecular Weight: 175.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19907-59-6 |
|---|---|
| Molecular Formula | C7H13NO2S |
| Molecular Weight | 175.25 g/mol |
| IUPAC Name | methyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate |
| Standard InChI | InChI=1S/C7H13NO2S/c1-7(2)8-5(4-11-7)6(9)10-3/h5,8H,4H2,1-3H3/t5-/m0/s1 |
| Standard InChI Key | AMHPVDWIPMNOSV-YFKPBYRVSA-N |
| Isomeric SMILES | CC1(N[C@@H](CS1)C(=O)OC)C |
| SMILES | CC1(NC(CS1)C(=O)OC)C |
| Canonical SMILES | CC1(NC(CS1)C(=O)OC)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester is a thiazolidine derivative characterized by specific structural features and chemical identifiers. The compound contains a five-membered thiazolidine ring with nitrogen and sulfur atoms at positions 1 and 3, respectively. It features two methyl groups at position 2 and a methyl carboxylate group at position 4, with the carbon at position 4 having R stereochemistry.
The compound is identified by the following parameters:
| Parameter | Information |
|---|---|
| CAS Registry Number | 19907-59-6 |
| Molecular Formula | C7H13NO2S |
| Molecular Weight | 175.25 g/mol |
| IUPAC Name | methyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate |
| Synonyms | (4R)-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester; (R)-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester |
The thiazolidine core structure provides rigidity while the methyl ester moiety contributes to the compound's reactivity in various chemical transformations. The defined R-stereochemistry at the 4-position is particularly important for its role in stereoselective synthesis.
Structural Representation and Chemical Descriptors
For computational chemistry and database searching, L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester can be represented using various chemical notations:
| Descriptor | Value |
|---|---|
| Standard InChI | InChI=1S/C7H13NO2S/c1-7(2)8-5(4-11-7)6(9)10-3/h5,8H,4H2,1-3H3/t5-/m0/s1 |
| Standard InChIKey | AMHPVDWIPMNOSV-YFKPBYRVSA-N |
| Isomeric SMILES | CC1(NC@@HC(=O)OC)C |
| Canonical SMILES | CC1(NC(CS1)C(=O)OC)C |
These structural representations highlight the compound's unique molecular architecture, including the quaternary carbon center at position 2 with the geminal dimethyl groups and the stereocenter at position 4 .
| Property | Value |
|---|---|
| Physical State | Yellow Oil |
| Flashpoint | 102.3±25.9 °C |
| Boiling Point | 245.5±35.0 °C at 760 mmHg |
| Polarizability | 18.1±0.5 10-24cm3 |
| Density | 1.1±0.1 g/cm3 |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C |
These physical characteristics influence how the compound behaves during storage and chemical reactions, making this information critical for researchers working with this material .
| Solvent | Solubility |
|---|---|
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
For optimal stability and shelf-life, the compound should be stored under specific conditions:
-
Short-term storage (1-2 weeks): -4°C
-
Long-term storage (1-2 years): -20°C
Protection from light, moisture, and air is recommended to prevent degradation of this reactive compound .
Synthesis Methods
Synthetic Pathways
L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester is typically synthesized through reactions involving thiazolidine derivatives. The synthesis generally begins with L-cysteine, which reacts with carbonyl compounds to form the thiazolidine ring structure. For this specific compound, the reaction with acetone creates the geminal dimethyl substitution at position 2.
The synthesis typically proceeds through one of two primary mechanisms:
-
The Schiff base intermediate pathway, where L-cysteine reacts with acetone to form an imine intermediate, followed by intramolecular cyclization via the thiol group.
-
The sulfonium ion pathway, involving the formation of a sulfonium ion intermediate that subsequently undergoes cyclization.
After forming the thiazolidine ring system, esterification of the carboxylic acid group with methanol, typically under acidic conditions, yields the methyl ester product.
Stereochemical Considerations
The stereochemistry at the 4-position of L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester is derived from the starting L-cysteine. During the cyclization process, the stereocenter of L-cysteine is maintained, resulting in the R configuration at position 4 of the thiazolidine ring (due to priority changes according to the Cahn-Ingold-Prelog system).
This stereospecific synthesis is crucial for applications requiring stereochemically pure compounds, particularly in pharmaceutical research where stereochemistry often influences biological activity.
Applications in Research and Industry
Synthetic Utility
L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester serves as a valuable building block in organic synthesis due to its well-defined stereochemistry and functional groups. Key applications include:
-
Synthesis of bicyclomycin, an antibiotic with activity against Gram-negative bacteria
-
Preparation of various bioactive molecules with specific stereochemical requirements
-
Use in stereoselective reactions for the synthesis of enantiopure compounds
-
Protection of amino and thiol functionalities during complex molecule synthesis
The chiral nature of this compound makes it particularly valuable in asymmetric synthesis, where stereocontrol is essential for developing effective pharmaceutical agents .
Role in Medicinal Chemistry
The thiazolidine ring system present in L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester appears in numerous pharmaceutically active compounds. Thiazolidine derivatives have been investigated for various biological activities, including:
-
Antimicrobial properties
-
Antioxidant activities
-
Enzyme inhibition
-
Immunomodulatory effects
While L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester itself is primarily used as a synthetic intermediate, the structural insights gained from studying this compound contribute to the broader understanding of thiazolidine-based pharmaceuticals.
Research Significance and Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume